molecular formula C19H21N3O4S2 B2858841 4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476642-50-9

4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2858841
CAS No.: 476642-50-9
M. Wt: 419.51
InChI Key: BYYCOOCNUCRZFN-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzamide core substituted with a diethylsulfamoyl group at the para position and a 1,3-thiazol-2-yl moiety bearing a 5-methylfuran-2-yl group at the 4-position of the thiazole ring (ID: G786-1157) .
Molecular Formula: C₁₉H₂₁N₃O₄S₂.
Molecular Weight: 419.52 g/mol .
Availability: 7 mg as a screening compound, indicating early-stage research .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-4-22(5-2)28(24,25)15-9-7-14(8-10-15)18(23)21-19-20-16(12-27-19)17-11-6-13(3)26-17/h6-12H,4-5H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYCOOCNUCRZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic synthesis. A common route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the thiazole ring can be constructed through cyclization reactions involving appropriate aldehydes or ketones.

    Attachment of the Methylfuran Moiety: The 5-methylfuran-2-yl group can be introduced via a coupling reaction, often using Suzuki or Stille coupling methods.

    Introduction of the Benzamide Core: The benzamide core is typically synthesized through an amidation reaction, where an amine reacts with a benzoyl chloride derivative.

    Addition of the Diethylsulfamoyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the thiazole ring or the benzamide moiety, potentially leading to the formation of thiazolidines or amines.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Thiazolidines and reduced benzamide derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where thiazole and furan derivatives have shown efficacy.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the development of specialty chemicals and advanced materials. It could be used in the production of polymers, coatings, and other materials requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and furan rings can engage in π-π interactions and hydrogen bonding, facilitating binding to biological macromolecules. The diethylsulfamoyl group may enhance solubility and bioavailability, improving the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

4-(4-Fluorophenyl) Substitution
  • Compound : 4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide .
  • Molecular Formula : C₂₀H₂₀FN₃O₃S₂.
  • Molecular Weight : 433.516 g/mol .
4-(4-Nitrophenyl) Substitution
  • Compound : 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide .
  • Key Difference: The nitro group (-NO₂) is a strong electron-withdrawing group, which may alter electronic distribution and redox properties compared to the methylfuran substituent .
4-(4-Iodophenyl) Substitution
  • Compound : 4-(Diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide .
  • Molecular Formula : C₁₉H₂₀IN₃O₃S₂.
  • Key Difference : The bulky iodine atom increases molecular weight (≈570 g/mol) and may influence steric interactions in biological targets .

Variations in the Sulfonamide Group

Morpholine-Sulfonyl Substitution
  • Compound : 2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide .
  • Molecular Formula : C₁₉H₂₀N₄O₄S₂ (exact data inferred).
Azepane-Sulfonyl Substitution
  • Compound: 4-(Azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide .
  • Molecular Formula : C₂₇H₂₇N₃O₄S₂.
  • Key Difference : The seven-membered azepane ring may enhance membrane permeability due to increased lipophilicity .

Structural and Functional Analysis

Electronic Effects

  • Electron-Donating Groups : The 5-methylfuran substituent in the target compound provides electron-rich properties, which may favor π-π stacking interactions in biological targets.
  • Electron-Withdrawing Groups : Nitro and fluorine substituents in analogs (e.g., ) could enhance stability but reduce nucleophilicity.

Steric and Pharmacokinetic Considerations

  • Solubility : Morpholine and azepane sulfonamides () may offer improved aqueous solubility over diethylsulfamoyl due to polar heterocycles.

Biological Activity

4-(diethylsulfamoyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound’s structure is characterized by the presence of a thiazole ring, a furan moiety, and a benzamide core, which contribute to its biological interactions. The molecular formula is C19H21N3O4S2C_{19}H_{21}N_{3}O_{4}S_{2}, with a molecular weight of approximately 405.51 g/mol.

Structural Representation

ComponentDescription
Thiazole Ring A five-membered ring containing sulfur and nitrogen, known for its biological activity.
Furan Moiety A five-membered aromatic ring containing oxygen, contributing to the compound's reactivity and interaction with biological targets.
Benzamide Core A key structural feature that enhances binding affinity to specific receptors or enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, including those related to cancer and inflammation.
  • Receptor Binding : Its structural features allow it to bind effectively to receptors implicated in cellular signaling pathways.
  • Hydrogen Bonding and π-π Interactions : The thiazole and furan rings facilitate interactions through hydrogen bonding and π-π stacking with biological macromolecules.

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown significant anticancer properties. For instance, studies have demonstrated that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms include:

  • STAT3 Inhibition : Compounds targeting the STAT3 signaling pathway have been linked to reduced tumor proliferation.
  • Cell Cycle Arrest : Some derivatives may cause cell cycle arrest at specific phases, preventing cancer cell division.

Antimicrobial Activity

The presence of the diethylsulfamoyl group enhances the compound's solubility and bioavailability, potentially increasing its efficacy against various pathogens. Preliminary studies suggest:

  • Broad-Spectrum Activity : Similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : Thiazole derivatives have been noted for their antifungal properties as well.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer activity. The findings revealed that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) .

Study 2: Antimicrobial Properties

In another investigation reported in Pharmaceutical Biology, researchers assessed the antimicrobial efficacy of thiazole-based compounds. Results indicated that certain derivatives demonstrated potent inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting potential therapeutic applications in treating infections .

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